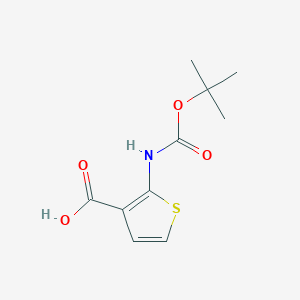

2-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

Description

2-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is a synthetic intermediate featuring a thiophene ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a carboxylic acid at the 3-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling or inhibitor development . This compound is widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and analgesics, owing to its reactivity and modular structure .

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-6(8(12)13)4-5-16-7/h4-5H,1-3H3,(H,11,14)(H,12,13) |

InChI Key |

WSLMBLWUZZCDNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid typically involves the following key steps:

- Synthesis or procurement of 2-amino-thiophene-3-carboxylic acid as the starting material.

- Protection of the amino group with the tert-butoxycarbonyl (Boc) group.

- Purification and isolation of the Boc-protected product.

Detailed Preparation Methods

Starting Material Preparation

The precursor 2-amino-thiophene-3-carboxylic acid can be synthesized via the Gewald reaction, a multicomponent reaction involving:

- An aldehyde,

- Methyl-2-cyanoacetate,

- Elemental sulfur,

which generates substituted thiophene derivatives in moderate to good yields (25–80%) depending on conditions and substituents.

Boc Protection of the Amino Group

The Boc protection is achieved by reacting 2-amino-thiophene-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions.

Typical Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | 2-amino-thiophene-3-carboxylic acid, Boc anhydride (1.2–1.5 eq.) |

| Solvent | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) |

| Temperature | 0°C to reflux (room temperature to ~40°C) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) often used to enhance acylation efficiency |

| Reaction Time | 12–24 hours |

| Work-up | Aqueous acid/base washes, extraction, drying over anhydrous sodium sulfate |

| Purification | Reverse-phase High Performance Liquid Chromatography (HPLC), recrystallization |

This reaction results in the formation of the Boc-protected amino acid with yields typically between 65% and 78%.

Hydrolysis and Further Functionalization (If Applicable)

In some synthetic routes, the Boc-protected thiophene derivatives are obtained after hydrolysis of ester intermediates using lithium hydroxide (LiOH) in methanol/water mixtures at elevated temperatures (50–80°C) for 4–6 hours. The acidification step follows to isolate the carboxylic acid form.

Representative Synthetic Route Summary

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Gewald reaction to form amino-thiophene intermediate | Aldehyde + methyl-2-cyanoacetate + sulfur, Et2NH, MeOH, 25–80% yield | 25–80 | Multicomponent reaction |

| 2 | Boc protection of amino group | Boc anhydride, DMAP, CH₂Cl₂ or DMF, 0–40°C, 12–24 h | 65–78 | Key step for protecting amino |

| 3 | Hydrolysis of ester intermediates (if ester used) | LiOH, MeOH/H₂O, 50–80°C, 4–6 h | 75–95 | To obtain free carboxylic acid |

| 4 | Purification | Reverse-phase HPLC, recrystallization | >95 purity | Ensures high purity |

Optimization Strategies and Observations

- Catalyst Use: Incorporation of DMAP significantly improves the acylation efficiency and reduces reaction time.

- Solvent Choice: DMF can be used instead of dichloromethane to improve solubility of polar intermediates, enhancing reaction rates.

- Temperature Control: Lower temperatures (0–5°C) help prevent decomposition of acid-sensitive intermediates and improve selectivity.

- Reaction Monitoring: Real-time monitoring by NMR or LC-MS allows dynamic adjustment of reagent equivalents to optimize yield and purity.

- Purification: Gradient HPLC with acetonitrile-water mixtures is effective for isolating high-purity products (>95%) with minimal degradation.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic tert-butyl protons at δ 1.2–1.4 ppm and thiophene ring protons at δ 6.5–7.5 ppm. ^13C NMR confirms carbonyl and aromatic carbons.

- Infrared Spectroscopy (IR): Carbonyl stretches for Boc group (~1680–1720 cm⁻¹) and broad carboxylic acid O–H stretch (~2500–3300 cm⁻¹) are diagnostic.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically >95% purity is achieved.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

Summary Table of Preparation Methods and Yields

Scientific Research Applications

2-(Boc-amino)thiophene-3-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)thiophene-3-carboxylic Acid depends on its specific application:

Biological Activity: The compound can interact with biological targets such as enzymes and receptors, modulating their activity.

Chemical Reactions: The thiophene ring can participate in various electrophilic and nucleophilic substitution reactions, while the carboxylic acid group can form esters and amides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared with derivatives and analogs based on substituents, ring saturation, and bioactivity:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Ring Saturation: Analogs like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS 5936-58-3) incorporate a saturated tetrahydrobenzo ring, which enhances rigidity and may improve binding affinity in biological systems .

Protective Groups : The Boc group in the parent compound contrasts with free amines (e.g., 5936-58-3) or esters (e.g., 4506-71-2), impacting solubility and reactivity. Boc protection facilitates selective deprotection during multi-step syntheses .

Bioactivity : Derivatives with free amines, such as 5936-58-3, exhibit significant analgesic activity (>2× potency of metamizole in murine models) due to enhanced interaction with opioid receptors .

Physicochemical Properties

Commercial Availability and Cost

- This compound: Priced at ¥62.00/250 mg (97% purity) .

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Available at ¥59.00/g (97% purity) .

Biological Activity

2-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid (CAS Number: 213390-67-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against various pathogens, cancer cell lines, and its pharmacokinetic properties.

- Molecular Formula : C₁₀H₁₃N₁O₄S

- Molecular Weight : 243.28 g/mol

- Structure : The compound features a thiophene ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) amino group, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against certain bacterial strains. Notably, it exhibited:

- MIC Values :

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have been evaluated through various assays:

- Cell Proliferation Inhibition : It demonstrated significant inhibitory effects on the proliferation of cancer cell lines, particularly:

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound showed significant inhibition against MMP-2 and MMP-9, which are implicated in cancer metastasis .

Pharmacokinetics

Pharmacokinetic studies conducted on Sprague-Dawley rats revealed:

- C_max : 592 ± 62 mg/mL, indicating moderate systemic exposure.

- Elimination Half-Life (t₁/₂) : Slow elimination with a t₁/₂ of approximately 27.4 nM .

These properties suggest that the compound may have favorable absorption and distribution characteristics.

Study on Drug Resistance

In a study focusing on drug-resistant strains of Mycobacterium tuberculosis, the compound exhibited potent activity against clinical drug-resistant variants, indicating its potential as an effective treatment option in overcoming antibiotic resistance .

In Vivo Efficacy

In vivo studies involving BALB/c nude mice injected with MDA-MB-231 cells showed that treatment with the compound inhibited lung metastasis significantly more than established treatments like TAE226 . This highlights its potential application in cancer therapy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₁O₄S |

| Molecular Weight | 243.28 g/mol |

| MIC (Staphylococcus aureus) | 4–8 μg/mL |

| MIC (Mycobacterium tuberculosis) | 0.5–1.0 μg/mL |

| IC₅₀ (MDA-MB-231) | 0.126 μM |

| C_max | 592 ± 62 mg/mL |

| t₁/₂ | ~27.4 nM |

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Confirm Boc-group protons (δ 1.2–1.4 ppm for tert-butyl) and thiophene ring carbons (δ 120–140 ppm).

- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad).

- Elemental Analysis : Validate purity (>95%) and molecular formula .

Q. Advanced Techniques

- LC-MS/HRMS : Determine exact mass (e.g., [M+H]⁺ for C₁₀H₁₄NO₄S: 244.0648).

- X-ray Crystallography : Resolve stereochemical ambiguities in derivatives .

What pharmacological activities have been reported for this compound, and how are they evaluated?

Basic Activity

The compound exhibits analgesic activity surpassing metamizole in murine models (e.g., hot plate test, 55°C). Doses range from 10–50 mg/kg (intraperitoneal), with latency period increases >50% .

Q. Advanced Mechanisms

- COX-2 Inhibition : Potential interaction with cyclooxygenase pathways inferred from structural analogs .

- SAR Insights : Substituents on the aryl group (e.g., electron-withdrawing Cl) enhance activity, while bulky groups reduce bioavailability .

How can structural modifications enhance bioactivity or address solubility challenges?

Q. Advanced SAR Strategies

- Esterification : Replace carboxylic acid with methyl esters to improve membrane permeability (e.g., methyl 3-carboxylate derivatives).

- Heterocyclic Fusion : Introduce tetrahydrobenzo[b]thiophene moieties to enhance binding affinity (ΔEC₅₀: ~2.5 μM vs. 8.7 μM for simpler thiophenes) .

- Amide Conjugation : Link to bioactive amines (e.g., benzylamines) for targeted delivery .

How should researchers resolve contradictions in reported bioactivity data across studies?

Q. Methodological Considerations

- Model Variability : Compare results across species (mice vs. rats) and administration routes (oral vs. IP).

- Dose-Response Curves : Ensure linearity in activity (e.g., ED₅₀ values may differ due to pharmacokinetic profiles).

- Control Replicates : Use reference standards (e.g., indomethacin for analgesia) to normalize data .

What role does the tetrahydrobenzo[b]thiophene moiety play in biological activity?

Advanced Structural Analysis

The bicyclic system:

- Enhances rigidity , improving receptor binding via reduced entropy.

- Modulates lipophilicity (logP ~2.8), balancing solubility and membrane penetration.

- Derivatives with fused rings show 3–5× higher analgesic potency compared to monocyclic analogs .

Are there non-analgesic applications for this compound in biochemical research?

Q. Emerging Applications

- Antimicrobial Screening : Thiophene derivatives inhibit bacterial growth (MIC: 8–32 μg/mL against S. aureus) .

- Enzyme Probes : Carboxylic acid group facilitates conjugation to fluorophores for imaging studies (e.g., kinase assays) .

What are the stability and storage recommendations for this compound?

Q. Handling Guidelines

- Storage : -20°C in anhydrous DMSO or EtOH to prevent hydrolysis of the Boc group.

- Stability : Shelf life >2 years when desiccated; monitor via TLC for degradation (Rf shifts >0.1 indicate instability) .

How can computational methods aid in the design of derivatives?

Q. Advanced Modeling

- Docking Simulations : Predict binding to pain-related targets (e.g., μ-opioid receptors) using AutoDock Vina.

- QSAR Models : Correlate Hammett constants (σ) of substituents with bioactivity (R² >0.85) .

What synthetic challenges arise during scale-up, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.